molecular formula C15H10F2O3 B1323985 2-Acetoxy-3',4'-difluorobenzophenone CAS No. 890098-72-3

2-Acetoxy-3',4'-difluorobenzophenone

Cat. No.: B1323985
CAS No.: 890098-72-3
M. Wt: 276.23 g/mol
InChI Key: KWGKYQWIEGMZMH-UHFFFAOYSA-N
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Description

2-Acetoxy-3’,4’-difluorobenzophenone is an organic compound with the molecular formula C15H10F2O3 It is a derivative of benzophenone, where the benzene ring is substituted with acetoxy and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-3’,4’-difluorobenzophenone typically involves the acylation of 3,4-difluorobenzoyl chloride with phenol in the presence of a base, followed by acetylation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride to facilitate the acylation process .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 2-Acetoxy-3’,4’-difluorobenzophenone .

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxy-3’,4’-difluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Acetoxy-3’,4’-difluorobenzophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Acetoxy-3’,4’-difluorobenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the difluorobenzophenone moiety can interact with various enzymes and receptors. These interactions can modulate biochemical pathways and exert biological effects.

Comparison with Similar Compounds

  • 2-Acetoxy-2’,4’-difluorobenzophenone
  • 3-Acetoxy-2’,4’-difluorobenzophenone
  • 4,4’-Difluorobenzophenone

Comparison: 2-Acetoxy-3’,4’-difluorobenzophenone is unique due to the specific positioning of the acetoxy and difluoro groups, which influence its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

[2-(3,4-difluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O3/c1-9(18)20-14-5-3-2-4-11(14)15(19)10-6-7-12(16)13(17)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGKYQWIEGMZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641595
Record name 2-(3,4-Difluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-72-3
Record name Methanone, [2-(acetyloxy)phenyl](3,4-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Difluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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